α-Glucosidase Inhibitory Activity: Inactive vs. Potent 5-Arylidene Derivative
The target compound is a direct structural precursor to 5-arylidene derivatives evaluated for α-glucosidase inhibition. In a controlled study, the unsubstituted precursor (compound 3 in the reference, structurally identical to the target compound) showed no detectable α-glucosidase inhibitory activity. In contrast, the 5-arylidene derivative 4b demonstrated an IC50 of 7.5 ± 0.5 µM, a 47-fold improvement over the reference drug voglibose (IC50 = 355.8 ± 3.5 µM) [1]. This stark difference quantifies the synthetic and functional 'distance' between the starting material and its active derivatives.
| Evidence Dimension | In vitro α-glucosidase inhibition IC50 |
|---|---|
| Target Compound Data | No activity (Compound 3) |
| Comparator Or Baseline | 5-arylidene derivative 4b: IC50 = 7.5 ± 0.5 µM; Reference drug Voglibose: IC50 = 355.8 ± 3.5 µM |
| Quantified Difference | Target is inactive; Comparator 4b is >47-fold more potent than Voglibose |
| Conditions | α-Glucosidase enzyme assay, compound concentration range not specified in abstract |
Why This Matters
This confirms that selection of the target compound must be driven by its role as a synthetic intermediate, not as a final bioactive molecule for α-glucosidase targets.
- [1] Nguyen, T.C. et al. Synthesis, evaluation of α-glucosidase inhibitory and antimicrobial activities of novel N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-(naphthalen-1-yl)acetamide derivatives. Journal of Molecular Structure, 2025, 1326, 141068. View Source
